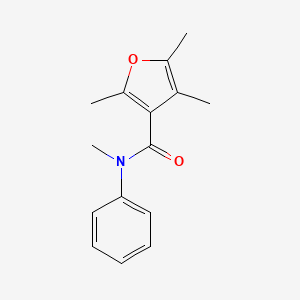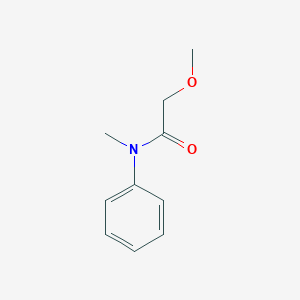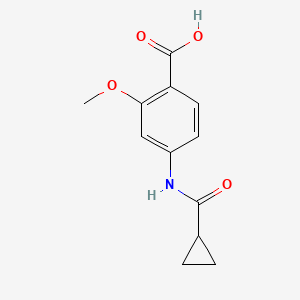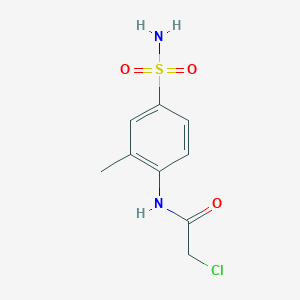
N,2,4,5-tetramethyl-N-phenylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,4,5-tetramethyl-N-phenylfuran-3-carboxamide, also known as TPFC, is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields. TPFC is a furan derivative that has a unique structure, which makes it a promising candidate for research in the areas of organic synthesis, materials science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N,2,4,5-tetramethyl-N-phenylfuran-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in various inflammatory diseases. This compound has been shown to improve the cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,2,4,5-tetramethyl-N-phenylfuran-3-carboxamide has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, this compound has some limitations for lab experiments, such as its low water solubility, which can limit its use in biological assays. This compound also has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N,2,4,5-tetramethyl-N-phenylfuran-3-carboxamide, such as:
1. Investigating the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds for various applications.
2. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize its dosing and administration for therapeutic use.
3. Developing novel this compound-based materials for various applications, such as sensors, catalysts, and electronic devices.
4. Investigating the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative diseases.
5. Developing new synthetic methods for this compound and its derivatives to improve their yield and purity.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its unique structure, synthesis method, and mechanism of action make it an interesting candidate for research. Further studies on this compound and its derivatives can lead to the development of new materials and therapeutic agents for various applications.
Métodos De Síntesis
The synthesis of N,2,4,5-tetramethyl-N-phenylfuran-3-carboxamide involves the reaction of 2,4,5-trimethylphenyl isocyanate with furan-3-carboxylic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst. The synthesized this compound can be purified by various methods, such as column chromatography, recrystallization, and sublimation.
Aplicaciones Científicas De Investigación
N,2,4,5-tetramethyl-N-phenylfuran-3-carboxamide has been studied extensively for its potential applications in various fields. In the field of organic synthesis, this compound has been used as a building block for the synthesis of various compounds, such as heterocycles, amino acids, and peptides. This compound has also been used as a ligand in coordination chemistry and catalysis. In the field of materials science, this compound has been incorporated into polymers to improve their thermal stability and mechanical properties. This compound has also been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. In the field of medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N,2,4,5-tetramethyl-N-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-11(2)18-12(3)14(10)15(17)16(4)13-8-6-5-7-9-13/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIZQWTVHIOFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N(C)C2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)

![2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7479662.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)





![2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7479734.png)
![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)

![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)